



Application Notes and Protocols for Mutasynthesis of Novel Pristinamycin Derivatives

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Compound of Interest		
Compound Name:	Pristinamycin	
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This document provides a detailed protocol for the generation of novel **pristinamycin** I derivatives through mutasynthesis, a powerful technique that combines genetic engineering and synthetic chemistry to create analogues of complex natural products. The described methodology focuses on the targeted modification of the L-phenylglycine (L-Phg) residue within the **pristinamycin** I structure.

Pristinamycin is a streptogramin antibiotic produced by Streptomyces pristinaespiralis. It is a synergistic mixture of two components: **pristinamycin** I (PI), a cyclic hexadepsipeptide, and **pristinamycin** II (PII), a polyketide/non-ribosomal peptide hybrid.[1] Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] While each component exhibits moderate bacteriostatic activity alone, their combination results in potent bactericidal action.[1] The emergence of multidrug-resistant pathogens necessitates the development of new antibiotic derivatives, and mutasynthesis offers a promising avenue for modifying complex molecules like **pristinamycin** that are challenging to synthesize or modify chemically.[1][3][4][5][6]

The core principle of this mutasynthesis protocol involves the creation of a mutant strain of S. pristinaespiralis that is incapable of producing the natural precursor L-Phg. This is achieved by inactivating a key gene in the L-Phg biosynthetic pathway.[1] The resulting mutant can then be



"fed" with synthetic analogues of L-Phg, which are incorporated into the **pristinamycin** I backbone, leading to the production of novel derivatives.[1][5]

I. Generation of the Mutasynthesis Host Strain: S. pristinaespiralis $\Delta pglA$

To facilitate the exclusive incorporation of synthetic precursors, a mutant strain of S. pristinaespiralis with a blocked L-Phg biosynthetic pathway is required. This is accomplished by inactivating the pglA gene, which is essential for L-Phg biosynthesis and, consequently, for **pristinamycin** I production.[1][5]

Experimental Protocol: Inactivation of the pgIA Gene

- Vector Construction: A gene replacement vector is constructed to delete the pglA gene. This
 typically involves cloning the upstream and downstream flanking regions of pglA into a
 suitable vector containing a selectable marker (e.g., an antibiotic resistance cassette).
- Protoplast Transformation: Protoplasts of S. pristinaespiralis are prepared and transformed with the gene replacement vector.
- Selection of Mutants: Transformants are selected based on the selectable marker. Doublecrossover events, representing the successful replacement of the wild-type pglA gene with the inactivated cassette, are identified through screening techniques such as PCR and Southern blotting.
- Verification: The resulting S. pristinaespiralis ΔpglA mutant is verified for the loss of pristinamycin I production and its ability to produce pristinamycin I only when supplemented with L-Phg.[5]

For enhanced purity of the final mutasynthetic products, the biosynthesis of **pristinamycin** II can also be abolished by inactivating an essential gene in its biosynthetic pathway, such as snaE1.[5]

II. Mutasynthesis and Production of Novel Pristinamycin I Derivatives



The S. pristinaespiralis Δ pglA strain serves as the host for the mutasynthesis experiments. The general workflow involves cultivating this mutant in a suitable production medium and supplementing it with the desired L-Phg analogue (mutasynthon).

Experimental Protocol: Fermentation and Mutasynthon Feeding

- Preculture Preparation: Inoculate 100 mL of HT7T medium with mycelium of S.
 pristinaespiralis ΔpglA. Incubate for 72 hours at 28°C on an orbital shaker (110 rpm) in a 500-mL baffled Erlenmeyer flask.[7]
- Main Culture: Inoculate 1 L of HT7T medium in a 5-L baffled Erlenmeyer flask with the 100 mL preculture.[7]
- Mutasynthon Feeding: Supplement the main culture with the desired L-Phg analogue (e.g., 4-fluoro-L-phenylglycine) to a final concentration of 100 μM. The precursor should be solubilized appropriately before addition.[7]
- Incubation: Cultivate the main culture for 48-72 hours at 28°C on an orbital shaker (110 rpm).

III. Extraction and Purification of Pristinamycin Derivatives

Following fermentation, the novel **pristinamycin** derivatives are extracted from the culture broth and purified for structural and biological characterization.

Experimental Protocol: Extraction and Purification

- Solvent Extraction: Extract the entire culture broth (e.g., 1 L) twice with an equal volume of ethyl acetate. Combine the organic phases and concentrate them using a rotary evaporator.
 [7]
- Initial Purification (Liquid-Liquid Partitioning):
 - Dissolve the crude extract in 20 mL of 85:15 (v/v) methanol/water.
 - Wash twice with 20 mL of heptane and discard the heptane phase.



- Adjust the methanol/water ratio of the extract to 70:30 (v/v) and extract twice with 20 mL of dichloromethane.
- Wash the dichloromethane phase with 20 mL of water.
- Evaporate the dichloromethane phase to dryness.
- Preparative HPLC: Purify the resulting extract using preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual novel **pristinamycin** I derivatives.[1][4][5]

IV. Characterization of Novel Derivatives

The purified compounds are then structurally elucidated and their biological activity is assessed.

- Structural Elucidation: The chemical structures of the novel derivatives are confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5]
- Bioactivity Testing: The antimicrobial activity of the new **pristinamycin** analogues is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.[1]

V. Biotransformation-Coupled Mutasynthesis: A "Mutasynthesis 2.0" Approach

An advanced application of this protocol involves coupling the mutasynthesis with a biotransformation step for the synthesis of the precursor analogue.[6] This "mutasynthesis 2.0" approach utilizes a genetically engineered strain of E. coli to produce the desired L-Phg derivative, which is then fed to the S. pristinaespiralis ΔpglA culture.[6] This method can provide a more sustainable and potentially cost-effective route for the production of non-commercially available mutasynthons.[5]

Experimental Protocol: Biotransformation-Coupled Feeding

 Precursor Production: Cultivate an engineered E. coli strain (e.g., E. coli BL21(DE3) pET28hmo/pACYC-bcd-gdh) capable of producing the desired L-Phg analogue (e.g., 4-



fluorophenylglycine).[3][4][5]

- Supernatant Feeding: After cultivation, remove the E. coli cells and sterilize the culture supernatant containing the L-Phg analogue by filtration.
- Supplementation: Add the sterile supernatant to the main culture of S. pristinaespiralis
 ΔpglA.[5]
- Fermentation and Extraction: Proceed with the fermentation and extraction protocols as described above.

Data Presentation

Table 1: Production of Novel Pristinamycin I Derivatives via Mutasynthesis

Mutasynthon Fed	Novel Pristinamycin I Derivative	Production Yield
4-chloro-L-phenylglycine	6-chloropristinamycin I	0.6 mg from 6 L culture
4-fluoro-L-phenylglycine	6-fluoropristinamycin I	Not explicitly quantified

Data extracted from Hennrich et al., 2023.[7]

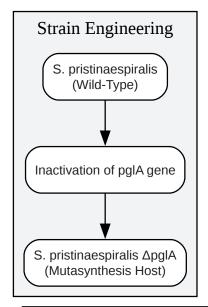
Table 2: Antimicrobial Activity (MIC in μg/mL) of **Pristinamycin** I and its 6-fluoro Derivative

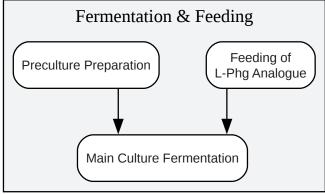
Organism	Pristinamycin I (Wild-Type)	6-fluoropristinamycin I
Bacillus subtilis DSM10	>64	>64
Staphylococcus aureus ATCC 25923	8	8
Micrococcus luteus DSM1790	>64	>64
Escherichia coli ATCC 25922	>64	>64
Pseudomonas aeruginosa PA14	>64	>64

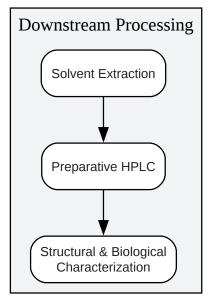


Data extracted from Hennrich et al., 2023.

Visualizations



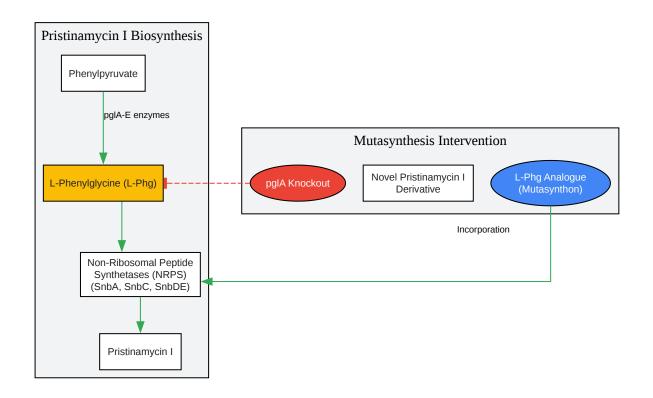






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Caption: Workflow for the mutasynthesis of novel pristinamycin I derivatives.



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Caption: Targeted intervention in the **pristinamycin** I biosynthetic pathway.

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